Uridine 5-diphosphoglucose disodium salt
Overview
Description
Uridine 5-diphosphoglucose disodium salt is a nucleotide sugar that plays a crucial role in various biochemical processes. It consists of a uracil base, ribose sugar, and two phosphate groups. This compound is involved in the biosynthesis of glycogen, glycoproteins, glycolipids, and polysaccharides in both animals and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5-diphosphoglucose disodium salt can be synthesized through the reaction of uridine triphosphate (UTP) with glucose-1-phosphate, catalyzed by the enzyme uridine diphosphate glucose pyrophosphorylase . The reaction conditions typically involve a pH of 7.6 and a temperature of 25°C .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli. These microorganisms are optimized to produce high yields of the compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
Uridine 5-diphosphoglucose disodium salt undergoes various chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in glycosylation reactions, transferring glucose to acceptor molecules.
Hydrolysis: It can be hydrolyzed to produce uridine monophosphate and glucose-1-phosphate.
Common Reagents and Conditions
Glycosylation: Common reagents include glycosyltransferases and acceptor molecules such as proteins or lipids.
Hydrolysis: This reaction can be catalyzed by enzymes such as glycosidases under mild acidic conditions.
Major Products
Scientific Research Applications
Uridine 5-diphosphoglucose disodium salt has a wide range of scientific research applications:
Mechanism of Action
Uridine 5-diphosphoglucose disodium salt exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases to transfer glucose to acceptor molecules, thereby participating in the biosynthesis of glycogen, glycoproteins, and glycolipids . Additionally, it acts as an agonist of the P2Y14 receptor, which is involved in the regulation of inflammation and neutrophil polarization .
Comparison with Similar Compounds
Similar Compounds
Uridine 5-diphosphate galactose disodium salt: Similar in structure but contains galactose instead of glucose.
Uridine 5-diphosphate glucuronic acid disodium salt: Contains glucuronic acid instead of glucose.
Uridine 5-diphosphate N-acetylglucosamine disodium salt: Contains N-acetylglucosamine instead of glucose.
Uniqueness
Uridine 5-diphosphoglucose disodium salt is unique due to its specific role in the biosynthesis of glucose-containing biomolecules and its function as an agonist of the P2Y14 receptor, which is not shared by all similar compounds .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-6(20)10(22)11(23)7(4-19)33-36(30,34-35(27,28)29)31-5-8-12(24)13(25)14(32-8)17-2-1-9(21)16-15(17)26;;/h1-3,6-8,10-14,19-20,22-25H,4-5H2,(H,16,21,26)(H2,27,28,29);;/q;2*+1/p-2/t6-,7+,8+,10+,11+,12+,13+,14+,36?;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRYLHOLECXBCD-VLQZIUFZSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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